molecular formula C17H15ClN2 B2831216 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-phenylhydrazone CAS No. 320423-97-0

1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-phenylhydrazone

Cat. No.: B2831216
CAS No.: 320423-97-0
M. Wt: 282.77
InChI Key: PAEZKFMNEUUWGY-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-phenylhydrazone” is a chemical compound with the linear formula C18H16ClN3O . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have synthesized Cu(I/II) complexes of thiosemicarbazone derived from naphthaldehyde and studied their in vitro cytotoxicity, DNA-binding, and -cleavage activities. These complexes exhibit significant antiproliferative activity against cancer cell lines, highlighting their potential in therapeutic applications (Saswati et al., 2015).

Organic Synthesis

  • A study described the reaction of 3-chloro-2-(chloromethyl)prop-1-ene with lithium and naphthalene, leading to the synthesis of methylenic diols, which were further processed to yield perhydrofurofurans. This process showcases the versatility of naphthalene derivatives in organic synthesis (E. Lorenzo et al., 2000).

Chemical Reactions

  • Another study explored the reactions of amines with ortho-chlorocarbonyl compounds, producing various naphthalene derivatives at room temperature. This research contributes to the understanding of naphthalene compound reactivity and its potential applications in chemical synthesis (M. Boruah et al., 2003).

Antimicrobial Activity

  • Synthesis and characterization of new 3,5-dinaphthyl substituted 2-pyrazolines and their antimicrobial activity against various organisms were reported. The presence of specific substituents enhanced the antimicrobial efficacy of these compounds, suggesting their potential as antimicrobial agents (D. Azarifar & Maseud Shaebanzadeh, 2002).

Metal Ion Detection

  • A novel fluorescent sensor based on a chromone-derived Schiff-base was developed for the selective and sensitive detection of Al(III) ions. The sensor demonstrated high sensitivity and selectivity towards Al(III) ions, illustrating its potential in environmental monitoring and analytical chemistry (Li-mei Liu & Zheng-yin Yang, 2018).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

N-[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2/c18-17-14(11-10-13-6-4-5-9-16(13)17)12-19-20-15-7-2-1-3-8-15/h1-9,12,20H,10-11H2/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEZKFMNEUUWGY-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C2=CC=CC=C21)Cl)C=NNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C(C2=CC=CC=C21)Cl)/C=N/NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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